IS-741 calcium

Phospholipase A2 Enzyme selectivity cPLA2

IS-741 calcium (CAS 141284-77-7), also known as fuzapladib calcium, is a synthetic carboxamide derivative with a dual inhibitory profile targeting both leukocyte-function-associated antigen type 1 (LFA-1) activation and phospholipase A2 (PLA2). This small molecule exerts anti-inflammatory effects by blocking leukocyte adhesion and migration to inflammatory sites, with demonstrated preclinical efficacy in multiple acute pancreatitis and colitis models.

Molecular Formula C30H38CaF6N6O6S2
Molecular Weight 796.9 g/mol
CAS No. 141284-77-7
Cat. No. B15607740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIS-741 calcium
CAS141284-77-7
Molecular FormulaC30H38CaF6N6O6S2
Molecular Weight796.9 g/mol
Structural Identifiers
InChIInChI=1S/2C15H20F3N3O3S.Ca/c2*1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h2*8-10H,2-7H2,1H3,(H,19,21)(H,20,22);/q;;+2/p-2
InChIKeyKOWSTVPGRKYBBD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IS-741 Calcium (Fuzapladib Calcium) Procurement Guide: Dual-Action Anti-Inflammatory Agent for Preclinical and Translational Research


IS-741 calcium (CAS 141284-77-7), also known as fuzapladib calcium, is a synthetic carboxamide derivative with a dual inhibitory profile targeting both leukocyte-function-associated antigen type 1 (LFA-1) activation and phospholipase A2 (PLA2) [1]. This small molecule exerts anti-inflammatory effects by blocking leukocyte adhesion and migration to inflammatory sites, with demonstrated preclinical efficacy in multiple acute pancreatitis and colitis models [2]. IS-741 advanced to Phase II clinical trials for acute pancreatitis, representing a clinically-validated chemical scaffold for inflammation research [3]. The compound is available in multiple salt forms including sodium, potassium, and calcium, with the calcium salt (molecular weight 796.86 g/mol as the hemicalcium salt of the dimeric form) offering distinct physicochemical and formulation properties relevant to specific research applications [1].

Why Generic PLA2 or LFA-1 Inhibitors Cannot Replace IS-741 Calcium in Target Engagement and Disease Model Studies


IS-741 calcium exhibits a unique dual LFA-1/PLA2 inhibitory mechanism that distinguishes it from single-target alternatives, while its cPLA2 selectivity profile differs fundamentally from broad-spectrum PLA2 inhibitors [1]. In preclinical acute pancreatitis models, IS-741 demonstrates multi-organ protective effects—including survival benefit and preservation of pancreatic, pulmonary, and renal function—that are not observed with standard supportive care or comparator agents [2]. Furthermore, IS-741 has progressed to Phase II clinical evaluation for acute pancreatitis, a level of translational validation absent for most research-grade PLA2 or LFA-1 tool compounds, providing a clinically-relevant chemical probe for inflammation studies [3]. Substitution with alternative PLA2 inhibitors (e.g., varespladib, LY315920) or LFA-1 antagonists (e.g., lifitegrast) would alter both the target engagement profile and the disease-relevant pharmacology, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of IS-741 Calcium: Head-to-Head and Cross-Study Comparative Evidence


cPLA2-Selective Inhibition: IS-741 Differentiates from Broad-Spectrum PLA2 Inhibitors

IS-741 demonstrates selective inhibition of cytosolic phospholipase A2 (cPLA2) over secretory PLA2 (sPLA2) in a canine acute necrotizing pancreatitis model [1]. This isoform selectivity distinguishes IS-741 from broad-spectrum PLA2 inhibitors that target both cPLA2 and sPLA2 with similar potency. In tissue homogenates from dogs with induced pancreatitis, cPLA2 activity in the pancreas, lung, and renal cortex was markedly lower in IS-741-treated animals versus untreated controls, while sPLA2 activity in these same tissues did not differ significantly between groups [1].

Phospholipase A2 Enzyme selectivity cPLA2 Inflammation

Survival Benefit in Severe Acute Pancreatitis: IS-741 vs. Untreated Control in Canine Model

In a canine model of acute necrotizing pancreatitis induced by intraductal autologous bile injection, IS-741 treatment produced a statistically significant improvement in survival rate compared to untreated controls [1]. Additionally, IS-741-treated animals maintained superior mean arterial pressure and PaO2 (arterial oxygen tension) relative to controls, indicating preserved hemodynamic and respiratory function [1]. The NAG index (N-acetyl-β-D-glucosaminidase), a marker of renal tubular damage, was significantly lower in the IS-741 group, demonstrating multi-organ protective effects [1].

Acute pancreatitis Survival Preclinical efficacy Canine model

Pancreatic Regeneration Markers: IS-741 Enhances Recovery in Ethionine-Induced Rat Pancreatitis

In a rat model of DL-ethionine-induced acute pancreatitis, therapeutic administration of IS-741 (10 mg/kg s.c. every 8 h) produced quantitative improvements in pancreatic regeneration parameters compared to saline-treated controls [1]. On day 1 post-induction, pancreatic wet weight and DNA content in the IS-741 group were significantly higher than in the control group, indicating preserved tissue mass and cellularity [1]. By day 7, pancreatic protein level per DNA in the IS-741 group exceeded that of the control group, reflecting enhanced functional recovery [1]. Plasma interleukin-8 levels were lower in IS-741-treated rats on day 5 [1].

Pancreatic regeneration DNA synthesis Acinar cell recovery Acute pancreatitis

Lung Injury Prevention: IS-741 Reduces Pulmonary Neutrophil Infiltration and Hemorrhage

In a rat model of cerulein-induced pancreatitis complicated by endotoxemia (LPS challenge), continuous intravenous IS-741 infusion produced dose-dependent prevention of lung injury [1]. Untreated pancreatitis rats with LPS exhibited intense mononuclear cell infiltration and lung hemorrhage, whereas hemorrhage was completely absent in rats receiving the highest IS-741 dose (3 mg/kg/hr continuous IV infusion) [1]. The number of neutrophils infiltrating the lung was significantly lower in all IS-741-treated groups (0.03, 0.3, and 3 mg/kg/hr) compared to untreated controls [1]. Serum CINC (cytokine-induced neutrophil chemoattractant) concentrations were reduced in IS-741-treated rats, and in vitro CINC production by bronchoalveolar macrophages was inhibited by IS-741 [1].

Lung injury Acute pancreatitis Endotoxemia Neutrophil infiltration

Colitis Efficacy: IS-741 Demonstrates Non-Inferiority to Salazosulfapyridine in DSS Rat Model

In a rat model of dextran sulfate sodium (DSS)-induced colitis, repeated oral administration of IS-741 at 1, 10, or 100 mg/kg/day for 2 weeks produced therapeutic effects that were nearly equivalent to those of the control compound salazosulfapyridine [1]. IS-741 at each dose decreased the area of erosion in the large intestine, reduced thickening of the large intestinal wall, and ameliorated anemia caused by melena [1]. The compound also markedly alleviated inflammatory cell infiltration into the intestinal wall [1]. This cross-study comparison with an established clinical therapy (salazosulfapyridine) validates IS-741's anti-inflammatory activity in a distinct inflammatory disease model beyond pancreatitis.

Colitis Inflammatory bowel disease DSS model Leukocyte infiltration

Clinical Development Status: IS-741 Achieved Phase II Evaluation for Acute Pancreatitis

IS-741 (fuzapladib) advanced to Phase II clinical trials for the treatment of acute pancreatitis, developed by Sumitomo Pharmaceuticals and Ishihara Sangyo Kaisha [1]. This clinical development milestone distinguishes IS-741 from the vast majority of research-grade PLA2 and LFA-1 inhibitors, which lack human safety and efficacy data. The compound also achieved FDA conditional approval for the treatment of clinical signs of acute pancreatitis in dogs in the United States and was licensed for veterinary use in Japan [2]. This dual-species clinical validation provides unique translational relevance for preclinical studies utilizing IS-741 as a chemical probe.

Clinical trial Acute pancreatitis Translational research Drug development

High-Impact Research and Procurement Applications for IS-741 Calcium Based on Validated Differentiation


Preclinical Acute Pancreatitis Studies Requiring Multi-Organ Protection Assessment

Based on IS-741's demonstrated survival benefit and preservation of pancreatic, pulmonary, and renal function in canine acute necrotizing pancreatitis [1], researchers investigating disease-modifying therapies for severe acute pancreatitis should prioritize IS-741 calcium over alternative PLA2 or LFA-1 inhibitors lacking multi-organ efficacy data. The compound's ability to improve pancreatic regeneration markers (DNA content, protein synthesis) in rat ethionine-induced pancreatitis [2] further supports its use in studies evaluating acinar cell recovery mechanisms.

Investigation of cPLA2-Selective Inhibition in Inflammatory Signaling Pathways

IS-741's selective inhibition of cytosolic PLA2 over secretory PLA2, demonstrated in tissue homogenates from the canine pancreatitis model [1], makes it the preferred tool compound for researchers seeking to dissect cPLA2-specific contributions to arachidonic acid metabolism and eicosanoid biosynthesis. This selectivity profile is particularly valuable when comparing outcomes to broad-spectrum PLA2 inhibitors (e.g., varespladib) to establish isoform-specific pharmacological effects.

Acute Lung Injury and Systemic Inflammatory Response Syndrome (SIRS) Models

The complete prevention of lung hemorrhage and significant reduction in pulmonary neutrophil infiltration achieved with IS-741 in the cerulein pancreatitis-endotoxemia rat model [1] positions IS-741 calcium as a key reagent for studies examining the lung-pancreas inflammatory axis and mechanisms of remote organ injury. Researchers modeling pancreatitis-associated acute lung injury or evaluating interventions for SIRS should consider IS-741's validated efficacy in mitigating extrapancreatic complications.

Translational Inflammation Research Leveraging Clinically Validated Chemical Probes

For investigators requiring a chemical probe with documented human clinical exposure, IS-741's Phase II trial history in acute pancreatitis [1] and veterinary regulatory approvals [2] provide a level of translational validation unavailable with most commercial PLA2 or LFA-1 tool compounds. This clinical heritage supports procurement decisions for studies where human relevance and reduced translational attrition risk are paramount considerations.

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